Cas no 1203019-42-4 (3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea
- 1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(2-ethoxyphenyl)urea
- 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea
- SR-01000923160
- SR-01000923160-1
- F5537-0053
- 1203019-42-4
- 3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea
- VU0646838-1
- AKOS024513056
-
- インチ: 1S/C19H23N3O4S/c1-3-26-18-8-5-4-7-16(18)20-19(23)21-17-13-15(10-9-14(17)2)22-11-6-12-27(22,24)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H2,20,21,23)
- InChIKey: GBJHCNKHLVPXPA-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(N2CCCS2(=O)=O)=CC=C1C)C(NC1=CC=CC=C1OCC)=O
計算された属性
- せいみつぶんしりょう: 389.14092740g/mol
- どういたいしつりょう: 389.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 96.1Ų
3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5537-0053-40mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-100mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-4mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-10μmol |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-15mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-1mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-3mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-5mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-30mg |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5537-0053-2μmol |
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-(2-ethoxyphenyl)urea |
1203019-42-4 | 2μmol |
$57.0 | 2023-09-09 |
3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea 関連文献
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)ureaに関する追加情報
Introduction to 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea (CAS No. 1203019-42-4)
3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea, also known by its CAS number 1203019-42-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of ureas and features a unique thiazolidine moiety, which imparts specific biological activities and pharmacological properties. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the treatment of chronic diseases and inflammatory conditions.
The thiazolidine ring in the structure of 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea is a key feature that contributes to its biological activity. Thiazolidines are known for their ability to modulate glucose metabolism and insulin sensitivity, making them valuable in the development of drugs for diabetes management. The presence of the urea group further enhances the compound's ability to interact with biological targets, such as enzymes and receptors, which are crucial for various physiological processes.
Recent studies have shown that 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea exhibits potent anti-inflammatory properties. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea has been shown to possess antioxidant properties. Oxidative stress is a common underlying factor in many chronic diseases, including cardiovascular disease and neurodegenerative disorders. The ability of this compound to scavenge free radicals and reduce oxidative damage makes it a promising candidate for the development of multifunctional drugs that can address multiple aspects of disease pathology.
The pharmacokinetic profile of 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea has also been extensively studied. Preclinical data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that the compound could be developed into an effective oral medication for chronic conditions.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing regimens.
The development of 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2.ethoxyphenyl)urea is part of a broader trend in pharmaceutical research towards multi-target drugs that can address complex disease mechanisms. By combining anti-inflammatory, antioxidant, and metabolic modulating properties in a single molecule, this compound represents a promising approach to treating multifaceted diseases such as diabetes and inflammatory disorders.
In conclusion, 3-5-(1,1-dioxo-1λ6,2-thiazolidin-2-y)-l)-methylpheny-l)-(e-t-h-o-x-y-p-h-e-n-y-l-)u-r-e-a (CAS No. 1203019–4–4) is a versatile compound with significant potential in pharmaceutical applications. Its unique chemical structure and multifaceted biological activities make it an exciting candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic benefits, this compound may play a crucial role in advancing treatments for various chronic diseases.
1203019-42-4 (3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea) 関連製品
- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)
- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)
- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)
- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)
- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)



